molecular formula C11H17NS B183801 N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine CAS No. 869942-91-6

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine

Cat. No.: B183801
CAS No.: 869942-91-6
M. Wt: 195.33 g/mol
InChI Key: XRSJWQZQGFAZNS-UHFFFAOYSA-N
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Description

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is an organic compound with the molecular formula C11H17NS It features a cyclopentanamine moiety linked to a 3-methylthiophen-2-yl group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanamine and 3-methylthiophene.

    Formation of Intermediate: The 3-methylthiophene is first brominated to form 3-bromo-3-methylthiophene.

    Nucleophilic Substitution: The brominated intermediate undergoes a nucleophilic substitution reaction with cyclopentanamine in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols, are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the thiophene ring or amine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-thienyl)methyl]cyclopentanamine: Similar structure but with a thiophene ring instead of a 3-methylthiophene.

    N-[(3-methylthiophen-2-yl)methyl]cyclohexanamine: Similar structure but with a cyclohexanamine moiety instead of cyclopentanamine.

Uniqueness

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine is unique due to the presence of both a cyclopentanamine moiety and a 3-methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-13-11(9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSJWQZQGFAZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358959
Record name N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869942-91-6
Record name N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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